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molecular formula C7H13N3OS B8574623 3-(5-Amino-1,3,4-thiadiazol-2-yl)pentan-3-ol

3-(5-Amino-1,3,4-thiadiazol-2-yl)pentan-3-ol

Cat. No. B8574623
M. Wt: 187.27 g/mol
InChI Key: IYFNUVHTWUTYIG-UHFFFAOYSA-N
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Patent
US07553973B2

Procedure details

To a −78° C. solution of 2-amino-1,3,4-thiadiazole (commercially available) (2.5 g, 24.72 mmol) in THF (200 mL, 0.1M) was added first n-butyllithium 1.6M hexanes (30.9 mL, 49.4 mmol) followed 15 min later by chlorotrimethylsilane (6.27 mL, 49.4 mmol). The temperature raised to −20° C. for 15 min and cooled back to −78° C. More n-butyllithium 1.6M hexanes (15.45 mL, 24.72 mmol) was added followed 15 min later by 3-pentanone (2.62 mL, 24.72 mmol). The solution was then warmed to rt (overnight). The reaction mixture was quenched with a saturated NH4Cl solution and THF was removed under vacuum. The aqueous phase was extracted with EtOAc (3×) and the combined organic layers were washed with brine, dried over MgSO4 and concentrated. The crude residue obtained was purified by column chromatography (100% EtOAc) to yield the title compound. 1H NMR (400 MHz, acetone-d6): δ 6.3 (bs, 2H), 4.4 (bs, 1H), 2.0-1.7 (m, 4H), 0.9 (t, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.9 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.27 mL
Type
reactant
Reaction Step Two
Quantity
15.45 mL
Type
reactant
Reaction Step Three
Quantity
2.62 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[N:5][N:6]=1.C([Li])CCC.Cl[Si](C)(C)C.[CH3:17][CH2:18][C:19](=[O:22])[CH2:20][CH3:21]>C1COCC1>[NH2:1][C:2]1[S:3][C:4]([C:19]([OH:22])([CH2:20][CH3:21])[CH2:18][CH3:17])=[N:5][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=NN1
Name
Quantity
30.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.27 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
15.45 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
2.62 mL
Type
reactant
Smiles
CCC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled back to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then warmed to rt (overnight)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a saturated NH4Cl solution and THF
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (100% EtOAc)

Outcomes

Product
Name
Type
product
Smiles
NC1=NN=C(S1)C(CC)(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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